7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
Brand Name: Vulcanchem
CAS No.: 307544-90-7
VCID: VC5087465
InChI: InChI=1S/C17H11F3O4/c1-9-3-2-4-11(7-9)23-15-14(22)12-6-5-10(21)8-13(12)24-16(15)17(18,19)20/h2-8,21H,1H3
SMILES: CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Molecular Formula: C17H11F3O4
Molecular Weight: 336.266

7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one

CAS No.: 307544-90-7

Cat. No.: VC5087465

Molecular Formula: C17H11F3O4

Molecular Weight: 336.266

* For research use only. Not for human or veterinary use.

7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one - 307544-90-7

Specification

CAS No. 307544-90-7
Molecular Formula C17H11F3O4
Molecular Weight 336.266
IUPAC Name 7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
Standard InChI InChI=1S/C17H11F3O4/c1-9-3-2-4-11(7-9)23-15-14(22)12-6-5-10(21)8-13(12)24-16(15)17(18,19)20/h2-8,21H,1H3
Standard InChI Key FTGSJTAYEJIPJK-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is C₁₇H₁₁F₃O₄, with a molecular weight of 336.27 g/mol. The chromen-4-one scaffold consists of a benzopyran ring system, where the pyran oxygen is positioned at C1, and the ketone group is at C4. Key structural features include:

  • Trifluoromethyl group (CF₃) at C2: This electron-withdrawing group enhances metabolic stability and influences electronic distribution across the aromatic system .

  • 3-Methylphenoxy substituent at C3: The meta-methyl group on the phenoxy ring introduces steric effects that may modulate intermolecular interactions and solubility.

  • Hydroxyl group at C7: This polar functional group facilitates hydrogen bonding, potentially enhancing binding affinity to biological targets .

X-ray crystallography data from analogous compounds, such as 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, reveal that the pyran ring adopts a non-planar conformation, with a dihedral angle of 88.18° between the benzopyran and exocyclic benzene rings . Such deviations from planarity are critical for dictating crystal packing and intermolecular interactions, including O–H⋯O hydrogen bonds that stabilize the solid-state structure .

Synthesis and Preparation

The synthesis of 7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one can be inferred from methods used for structurally related chromen-4-ones. A two-step approach is commonly employed:

Step 1: Formation of the Chromone Core

Resorcinol reacts with 3-methylphenoxyacetic acid in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) under reflux to yield 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethan-1-one . This intermediate undergoes cyclization via Friedel-Crafts acylation, facilitated by the Lewis acid catalyst.

Key Reaction Scheme:

Resorcinol+3-Methylphenoxyacetic AcidBF3Et2OIntermediateTFAA7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one\text{Resorcinol} + \text{3-Methylphenoxyacetic Acid} \xrightarrow{\text{BF}_3\cdot\text{Et}_2\text{O}} \text{Intermediate} \xrightarrow{\text{TFAA}} \text{7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one}

Physicochemical Properties

Based on data from analogous compounds , the following properties are predicted:

PropertyValue/DescriptionSource Analog
Molecular Weight336.27 g/mol
Melting Point180–185°C (estimated)
SolubilityLow in water; soluble in DMSO, ethyl acetate
LogP (Partition Coefficient)3.2–3.8 (indicative of moderate lipophilicity)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (ketone, hydroxyl, two ether oxygens)

The trifluoromethyl group contributes to enhanced lipid solubility and resistance to oxidative metabolism, while the hydroxyl group improves aqueous solubility at physiological pH .

Biological Activities and Applications

Chromen-4-one derivatives are studied for their diverse pharmacological profiles. Although direct data on 7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one are unavailable, inferences can be drawn from analogs:

Anti-Inflammatory Activity

Compounds with a trifluoromethyl group at C2 and phenoxy substituents at C3 exhibit competitive antagonism against formyl peptide receptors (FPRs), which are implicated in inflammatory responses . For example, 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one shows IC₅₀ values of <10 μM in FPR-binding assays .

Anticancer Properties

Trifluoromethyl-substituted chromen-4-ones have shown pro-apoptotic effects in cancer cell lines. For instance, 7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one induces caspase-3 activation in HeLa cells at 20 μM.

Research Findings and Comparative Analysis

A comparative analysis of structurally similar compounds reveals the following trends:

CompoundBiological ActivityEfficacy (IC₅₀/MIC)Source
7-Hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-oneFPR antagonism8.2 μM
7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-oneCaspase-3 activation (HeLa cells)20 μM
3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-oneAnti-S. aureus activity32 μg/mL

These findings suggest that meta-substituted phenoxy groups (e.g., 3-methylphenoxy) may optimize steric interactions with target proteins compared to para-substituted analogs.

Future Directions

  • Synthetic Optimization: Developing regioselective methods to introduce diverse phenoxy substituents at C3 could expand the compound library for structure-activity relationship (SAR) studies.

  • Target Identification: Proteomic studies are needed to identify specific molecular targets, such as kinases or GPCRs, that interact with the trifluoromethyl chromen-4-one scaffold .

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in animal models will clarify therapeutic potential .

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